4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide

Epigenetics Protein arginine methyltransferase PRMT6

4-Ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide (CAS 1797814-21-1) is a synthetic small-molecule belonging to the morpholinopyrimidine benzamide class. Its molecular formula is C19H24N4O2 with a molecular weight of 340.43 g/mol.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 1797814-21-1
Cat. No. B2830272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide
CAS1797814-21-1
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3
InChIInChI=1S/C19H24N4O2/c1-3-15-4-6-16(7-5-15)18(24)20-13-17-12-14(2)21-19(22-17)23-8-10-25-11-9-23/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,24)
InChIKeyMYGAPJQHDKSMSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide (CAS 1797814-21-1): Compound Identity and Pharmacological Profile


4-Ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide (CAS 1797814-21-1) is a synthetic small-molecule belonging to the morpholinopyrimidine benzamide class. Its molecular formula is C19H24N4O2 with a molecular weight of 340.43 g/mol . BindingDB and ChEMBL curations document its primary biochemical activities as inhibition of protein arginine N-methyltransferase 6 (PRMT6) with an IC50 of 64 nM and histone-arginine methyltransferase CARM1 (PRMT4) with an IC50 of 23 nM [1]. This compound also weakly inhibits eIF4E-mediated translation (IC50 = 2.61 µM) [2]. The morpholinopyrimidine scaffold has been independently validated in anti-inflammatory programs targeting iNOS and COX-2, although direct enzymatic data for this specific compound against those targets should be considered class-level inference requiring further experimental confirmation [3].

Why Generic Substitution of 4-Ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide Is Not Supported by Evidence


The morpholinopyrimidine benzamide chemotype encompasses compounds with profoundly divergent selectivity fingerprints. Generic interchange within this class is precluded because minor structural modifications produce large shifts in target engagement: for example, the 4-ethylbenzamide substituent on this compound yields dual PRMT6/PRMT4 inhibition (IC50 = 64 nM and 23 nM, respectively) [1], whereas close analogs such as 3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide reportedly exhibit antiproliferative IC50 values in the low micromolar range (3.2–5 µM) in MCF7 breast cancer models . Similarly, piperazine-linked morpholinopyrimidine derivatives V4 and V8 described in the anti-inflammatory literature suppress iNOS and COX-2 expression in LPS-stimulated RAW 264.7 macrophages, but no quantitative enzymatic IC50 data against PRMTs are reported for those analogs, making cross-scaffold substitution unreliable [2]. Even among PRMT6 inhibitors, potency varies by >600-fold; EPZ020411 achieves IC50 = 10 nM while SGC6870 exhibits IC50 = 77 nM, underscoring that within-class substitution entails unacceptable risk to experimental reproducibility without confirmatory side-by-side testing [3].

Quantitative Differentiation Evidence for 4-Ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide (CAS 1797814-21-1)


Dual PRMT6/PRMT4 Biochemical Inhibition Profile Versus Single-Target PRMT6 Inhibitors

This compound simultaneously inhibits PRMT6 (IC50 = 64 nM) and PRMT4/CARM1 (IC50 = 23 nM) in biochemical assays [1]. In contrast, the well-characterized probe EPZ020411 is a PRMT6-selective inhibitor (IC50 = 10 nM) with >10-fold selectivity over PRMT1 and PRMT8 but lacking equipotent PRMT4 activity [2]. SGC6870, a PRMT6-selective chemical probe, achieves IC50 = 77 ± 6 nM with selectivity over all other PRMTs [3]. MS049, a dual PRMT4/PRMT6 inhibitor, exhibits IC50 = 34 nM (PRMT4) and IC50 = 43 nM (PRMT6), representing the closest mechanistic comparator . The target compound's inverted selectivity (PRMT4 > PRMT6 by approximately 2.8-fold) contrasts with MS049's PRMT6 > PRMT4 profile.

Epigenetics Protein arginine methyltransferase PRMT6 PRMT4/CARM1 Dual inhibition

CARM1/PRMT4 Biochemical Potency in the Low Nanomolar Range Relative to PRMT3 Activity Baseline

The compound inhibits PRMT4/CARM1 with an IC50 of 23 nM in a biochemical methylation assay [1]. For context, a structurally distinct compound from the same BindingDB curation set exhibits an EC50 of 1.30 µM for PRMT3 binding, suggesting that the morpholinopyrimidine benzamide scaffold achieves >50-fold stronger engagement at PRMT4 than certain other compounds achieve at PRMT3 [2]. While this is a cross-compound class-level inference rather than a direct intramolecular selectivity measurement, it indicates that the scaffold itself can deliver nanomolar potency at type I PRMTs when appropriately substituted.

CARM1 PRMT4 Epigenetic writer Arginine methylation

Weak eIF4E-Mediated Translation Inhibition Relative to PRMT Activity Defines Functional Selectivity Window

In a flexi rabbit reticulocyte lysate system measuring eIF4E-mediated cap-dependent translation, this compound exhibits an IC50 of 2.61 µM (2,610 nM) [1]. This represents a 41-fold selectivity window relative to its PRMT6 IC50 (64 nM) and a 113-fold window relative to its PRMT4 IC50 (23 nM) within the same curated dataset. These values suggest that at concentrations sufficient to fully engage PRMT6 and PRMT4, eIF4E-mediated translation remains largely unperturbed, reducing the likelihood of general translation suppression as a confounding factor in cellular assays.

Translation initiation eIF4E Selectivity profiling Cap-dependent translation

Structural Differentiation from Piperazine-Linked Morpholinopyrimidine Anti-Inflammatory Derivatives V4 and V8

Anti-inflammatory morpholinopyrimidines V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) and V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol) dramatically reduce iNOS and COX-2 mRNA and protein expression in LPS-stimulated RAW 264.7 macrophages, as confirmed by western blot [1]. However, these compounds employ a piperazine linker and phenolic termini, whereas the target compound features a direct N-methylbenzamide linkage at the pyrimidine 4-position. This structural divergence means that iNOS/COX-2 modulation data from V4/V8 cannot be extrapolated to this compound without independent experimental verification. No direct iNOS or COX-2 enzymatic IC50 measurements have been reported for the target compound itself.

Inflammation iNOS COX-2 Morpholinopyrimidine scaffold Scaffold comparison

Recommended Research and Procurement Application Scenarios for 4-Ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide


Dual PRMT6/PRMT4 (CARM1) Epigenetic Probe Development and Target Validation

This compound is best positioned as a starting scaffold for developing dual PRMT6/CARM1 inhibitors for epigenetic target validation. Its biochemical profile—IC50 = 64 nM (PRMT6) and IC50 = 23 nM (PRMT4)—provides a defined dual-inhibition window distinct from PRMT6-selective probes such as EPZ020411 (IC50 = 10 nM) and SGC6870 (IC50 = 77 nM), and from the dual inhibitor MS049 which exhibits a different selectivity ratio (PRMT4 IC50 = 34 nM; PRMT6 IC50 = 43 nM) [1]. Researchers investigating cancers where both CARM1 and PRMT6 are implicated (e.g., certain breast and lung cancer subtypes) can use this compound to probe the biological consequences of simultaneous type I PRMT blockade with a PRMT4-biased profile that is underrepresented among current tool compounds.

Selectivity Profiling and Counter-Screening in Translation-Dependent Assays

The documented 41-fold to 113-fold selectivity window between PRMT engagement and eIF4E-mediated cap-dependent translation (IC50 = 2.61 µM) makes this compound suitable for cell-based assays where maintaining translational fidelity is critical for data interpretation [1]. In experiments measuring histone methylation marks (e.g., H3R2me2a for PRMT6, H3R17me2a/H3R26me2a for CARM1), the low probability of confounding effects from general translation suppression strengthens the confidence that observed phenotypic changes are attributable to PRMT inhibition rather than off-target translational arrest. This selectivity profile is particularly valuable when benchmarking against less well-characterized PRMT ligands that lack published counter-screen data.

Structure-Activity Relationship (SAR) Expansion Around the 4-Ethylbenzamide Motif

The compound's defined core structure—2-morpholinopyrimidine with a 6-methyl substituent and a 4-ethylbenzamide N-linked via a methylene bridge—provides a concrete SAR template for medicinal chemistry optimization. The 4-ethyl group on the benzamide ring represents a modifiable position where substituent variation (e.g., halogen, methoxy, trifluoromethyl) could modulate PRMT6 vs. PRMT4 selectivity, as evidenced by the divergent biological profiles observed across the broader morpholinopyrimidine benzamide class [1]. Procurement of this compound as an SAR reference standard enables systematic exploration of substituent effects on dual PRMT inhibition, particularly given that the 3-chloro analog reportedly shifts activity toward antiproliferative effects (IC50 = 3.2–5 µM in MCF7 cells) rather than PRMT engagement .

Negative Control for Inflammation-Focused Morpholinopyrimidine Studies

Because the anti-inflammatory morpholinopyrimidine literature centers on piperazine-linked phenolic derivatives V4 and V8 that suppress iNOS and COX-2 in RAW 264.7 macrophages, this compound—lacking the piperazine-phenol motif and possessing no published iNOS/COX-2 data—can serve as a structural negative control in inflammatory assays [1]. Including this compound alongside V4 or V8 in dose-response experiments would help establish whether observed anti-inflammatory activity is scaffold-specific (requiring the piperazine-phenol architecture) or generalizable to the morpholinopyrimidine core. This application is particularly relevant for groups seeking to patent or publish novel anti-inflammatory morpholinopyrimidines where demonstrating scaffold specificity strengthens claims of structural novelty.

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